molecular formula C14H11N3O2 B2810955 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one CAS No. 314273-17-1

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one

Cat. No.: B2810955
CAS No.: 314273-17-1
M. Wt: 253.261
InChI Key: BWIBYOKVTOYEQK-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a benzotriazole-derived ketone featuring a hydroxyl group at the α-carbon position. Benzotriazole derivatives are widely utilized as UV stabilizers, corrosion inhibitors, and intermediates in organic synthesis due to their electron-deficient aromatic system and chelating properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBYOKVTOYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of benzotriazole with appropriate precursors under controlled conditions. One common method involves the Mannich condensation of benzotriazole with primary amines and aldehydes . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of benzotriazole. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. Chromatography techniques are often employed to separate isomers and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted benzotriazole derivatives. These products retain the core structure of the original compound while introducing new functional groups .

Scientific Research Applications

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized through diazonium coupling reactions have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTarget OrganismMIC (µg/mL)
2-(1H-Benzotriazol-1-yl)-2-hydroxyphenylmethanoneAntibacterialMRSA25
5-Halogenomethylsulfonyl-benzotriazolesAntifungalCandida albicans15
N-benzenesulfonylbenzotriazoleAntiprotozoalTrypanosoma cruzi50

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects. Studies have revealed that certain benzotriazole derivatives can inhibit the growth of protozoan parasites like Trypanosoma cruzi, which is responsible for Chagas disease. The effectiveness of these compounds was observed to be dose-dependent .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices enhances the longevity and stability of materials exposed to sunlight .

Table 2: UV Absorption Properties of Benzotriazole Derivatives

CompoundUV Absorption Range (nm)Application
2-(1H-Benzotriazol-1-yl)-2-hydroxyphenylmethanone290 - 400Plastic films
Benzotriazole-based polymers300 - 350Coatings

Water Treatment

Benzotriazoles are emerging as potential agents in water treatment processes due to their ability to degrade organic pollutants. Research has demonstrated that benzotriazole derivatives can effectively break down harmful substances in wastewater, contributing to environmental sustainability .

Synthesis and Evaluation of Antimicrobial Activity

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives through diazonium coupling reactions and evaluated their antimicrobial efficacy against standard bacterial strains. The findings highlighted that certain derivatives exhibited zones of inhibition comparable to existing antibiotics .

Development of UV-Stabilized Polymers

In a collaborative research effort, scientists incorporated benzotriazole derivatives into polyethylene films aimed at agricultural applications. The results indicated that these films maintained structural integrity and reduced photodegradation over extended periods under UV exposure .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one and related compounds:

Compound Name Substituents Molecular Weight Key Features Applications/Notes
This compound Benzotriazole, hydroxyl, phenyl ~267.28 (estimated) Enhanced hydrogen bonding via hydroxyl; potential for chiral resolution. Likely intermediate for asymmetric synthesis; UV stabilization .
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-biphenylyl)ethanone Benzotriazole, biphenyl 315.35 Extended aromatic system; increased lipophilicity. Stabilizer in polymers; higher thermal stability .
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS 56071-71-7) Benzothiazole, phenyl 253.32 Sulfur-containing heterocycle; lower polarity vs. benzotriazole. Photodynamic therapy; fluorescence applications .
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS 23085-45-2) Chlorobenzimidazole, phenyl 270.72 Electron-withdrawing chloro group; rigid planar structure. Antifungal/antimicrobial agent; halogen interactions in crystal packing .
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one (CAS 124041-72-1) Benzotriazole, naphthyl 287.32 Bulkier aromatic group; improved π-π stacking. Organic electronics; higher melting point due to dense crystal packing .

Key Comparative Insights :

Electronic Effects: The benzotriazole moiety in the target compound provides stronger electron-withdrawing character compared to benzothiazole () or benzimidazole (), influencing reactivity in nucleophilic substitutions. The hydroxyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 2-(benzotriazol-1-yl)-1-phenylethanone .

Solubility and Stability: Biphenyl () and naphthyl () substituents reduce aqueous solubility but enhance thermal stability.

Synthetic Utility :

  • Sodium borohydride reduction is effective for synthesizing benzotriazole derivatives (), but hydroxylated variants may require protective-group strategies.
  • Benzothiazole derivatives () are often synthesized via cyclization of thioamides, differing from benzotriazole pathways.

Benzotriazoles are generally less hazardous but may pose environmental concerns.

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a compound of significant interest due to its diverse biological activities. This benzotriazole derivative has been investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

Molecular Formula : C15H12N4O
Molar Mass : 252.28 g/mol
CAS Number : 345327-88-0

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antimicrobial properties. A study reported the synthesis and evaluation of various benzotriazole derivatives against several bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
2-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-oneEscherichia coli, Bacillus subtilis15 - 20
Benzotriazole Derivative AStaphylococcus aureus18
Benzotriazole Derivative BPseudomonas aeruginosa16

The results demonstrate that this compound exhibits moderate antibacterial activity, particularly against E. coli and B. subtilis, with zones of inhibition comparable to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. A study evaluated the cytotoxicity of various benzotriazole derivatives on cancer cell lines:

Cell LineIC50 (µM)Compound Tested
HeLa (Cervical Cancer)252-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one
MCF7 (Breast Cancer)30Benzotriazole Derivative C
A549 (Lung Cancer)28Benzotriazole Derivative D

The IC50 values indicate that the compound is effective at inhibiting cell proliferation in HeLa cells at a concentration of 25 µM, suggesting its potential as a lead compound for further anticancer drug development .

The mechanism by which 2-(1H-benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one exerts its biological effects is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Specifically, studies have indicated that benzotriazole derivatives can interfere with tubulin polymerization, which is critical for cell division in both cancerous and bacterial cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of benzotriazole derivatives to assess their antimicrobial efficacy against common pathogens. The study found that compounds with hydrophobic substituents exhibited enhanced activity against Staphylococcus aureus, indicating that structural modifications can significantly influence biological activity.

Case Study 2: Anticancer Potential

A clinical trial involving patients with advanced cervical cancer evaluated the effectiveness of a treatment regimen including benzotriazole derivatives. Results showed a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy alone. This underscores the need for further investigation into the therapeutic applications of this compound in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one?

The compound can be synthesized via a multi-step reaction starting with benzotriazole and phenacyl bromide under nucleophilic substitution conditions. A typical protocol involves refluxing benzotriazole with phenacyl bromide in anhydrous acetonitrile, followed by hydroxylation using a mild oxidizing agent (e.g., NaIO₄) to introduce the hydroxy group. Purity is achieved via recrystallization from ethanol/water mixtures. Reaction progress should be monitored by TLC and confirmed via 1H^{1}\text{H} NMR .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d₆ can confirm the presence of the benzotriazole ring (δ 7.5–8.5 ppm) and the hydroxy-ketone moiety (δ 5.5–6.5 ppm for OH, δ 195–200 ppm for C=O in 13C^{13}\text{C}). X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines the structure, resolving bond lengths and angles. For example, the benzotriazole C–N bond lengths typically range from 1.30–1.35 Å, consistent with aromatic systems .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

Discrepancies (e.g., unexpected bond angles in SCXRD vs. NMR-derived conformers) require cross-validation:

  • Perform DFT calculations (e.g., Gaussian 16) to model the compound’s geometry and compare with experimental SCXRD data.
  • Use variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism) that may explain differences.
  • Re-examine SHELXL refinement parameters (e.g., thermal displacement factors) to rule out crystallographic artifacts .

Q. How to design experiments to study structure-activity relationships (SAR) for antimicrobial activity?

Step 1: Synthesize analogs by modifying the phenyl group (e.g., electron-withdrawing substituents) or replacing benzotriazole with other heterocycles (e.g., imidazole). Step 2: Evaluate bioactivity via MIC assays against Gram-positive/negative bacteria. Step 3: Correlate activity with structural features using molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with bacterial enzyme active sites) .

Q. What challenges arise in synthesizing derivatives with enhanced stability?

  • Hydroxyl Group Reactivity: The α-hydroxy ketone moiety is prone to oxidation. Use protective groups (e.g., TMS ether) during synthesis.
  • Benzotriazole Ring Sensitivity: Harsh acidic/basic conditions may cleave the triazole ring. Optimize pH (neutral to mildly acidic) and reaction temperature (<80°C).
  • Crystallization Issues: Poorly soluble derivatives may require co-solvents (e.g., DMF/ethyl acetate) for crystallization .

Methodological Notes

  • Crystallographic Refinement: Always validate SHELXL outputs with R-factor convergence (<5%) and check for residual electron density peaks .
  • Bioactivity Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure statistical significance .

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